

Commercial Suppliers and Technical Guide for 1-Ethynyl-2,4-difluorobenzene

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Compound of Interest

Compound Name: 1-Ethynyl-2,4-difluorobenzene

Cat. No.: B1335852

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **1-Ethynyl-2,4-difluorobenzene**, a key building block in pharmaceutical and materials science research. Below you will find information on commercial suppliers, detailed experimental protocols for its synthesis and quality control, and its applications in drug development, particularly in the synthesis of kinase inhibitors.

Commercial Supplier Data

1-Ethynyl-2,4-difluorobenzene is available from several commercial chemical suppliers. The typical purity offered is $\geq 97\%$. Below is a summary of key data from various suppliers.

Supplier	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Purity	Melting Point (°C)	Storage Temperature (°C)
Sigma-Aldrich	302912-34-1	C ₈ H ₄ F ₂	138.11	97%	29-32	2-8
ChemScene	302912-34-1	C ₈ H ₄ F ₂	138.11	≥97%	Not Specified	Room Temperature
Santa Cruz Biotechnology	302912-34-1	HC≡CC ₆ H ₃ F ₂	138.11	97%	Not Specified	Not Specified

Synthesis of 1-Ethynyl-2,4-difluorobenzene: Experimental Protocol

A common and efficient method for the synthesis of **1-Ethynyl-2,4-difluorobenzene** is a two-step process involving a Sonogashira coupling of a dihalobenzene precursor with a protected acetylene, followed by a deprotection step.

Step 1: Sonogashira Coupling of 1-Bromo-2,4-difluorobenzene and Ethynyltrimethylsilane

This reaction couples the aryl halide with a trimethylsilyl-protected acetylene, which prevents self-coupling of the terminal alkyne.

Materials:

- 1-Bromo-2,4-difluorobenzene
- Ethynyltrimethylsilane
- Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
- Copper(I) iodide (CuI)

- Triethylamine (Et_3N)
- Toluene, anhydrous

Procedure:

- To a dry, inert-atmosphere flask, add 1-bromo-2,4-difluorobenzene (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).
- Add anhydrous toluene and anhydrous triethylamine (2.0 eq).
- To this stirred mixture, add ethynyltrimethylsilane (1.2 eq) dropwise.
- Heat the reaction mixture to 70°C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.
- Concentrate the filtrate under reduced pressure. The crude product, (2,4-difluorophenylethynyl)trimethylsilane, can be purified by column chromatography on silica gel.

Step 2: Deprotection of (2,4-Difluorophenylethynyl)trimethylsilane

The trimethylsilyl (TMS) protecting group is removed to yield the terminal alkyne.

Materials:

- (2,4-Difluorophenylethynyl)trimethylsilane
- Tetrabutylammonium fluoride (TBAF) solution (1M in THF)
- Tetrahydrofuran (THF), anhydrous
- Saturated aqueous ammonium chloride (NH_4Cl) solution

- Ethyl acetate
- Brine

Procedure:

- Dissolve the crude (2,4-difluorophenylethynyl)trimethylsilane from the previous step in anhydrous THF.
- Cool the solution to 0°C in an ice bath.
- Slowly add the 1M TBAF solution in THF (1.1 eq) dropwise.
- Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor the deprotection by TLC or GC-MS.
- Once the reaction is complete, quench by adding saturated aqueous NH₄Cl solution.
- Extract the aqueous layer with ethyl acetate.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- The resulting crude **1-Ethynyl-2,4-difluorobenzene** can be further purified by column chromatography or distillation to yield the final product.

Quality Control and Characterization

The purity and identity of synthesized **1-Ethynyl-2,4-difluorobenzene** should be confirmed using standard analytical techniques.

Analytical Technique	Purpose	Expected Results
Gas Chromatography-Mass Spectrometry (GC-MS)	To assess purity and confirm molecular weight.	A major peak corresponding to the product with a mass-to-charge ratio (m/z) of 138.03.
High-Performance Liquid Chromatography (HPLC)	To determine purity by separating the product from impurities.	A single major peak indicating high purity (typically >97%).
Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H , ^{13}C , ^{19}F)	To confirm the chemical structure.	^1H NMR will show characteristic peaks for the acetylenic proton and the aromatic protons. ^{13}C NMR will show peaks for the acetylenic carbons and the aromatic carbons, with splitting due to fluorine coupling. ^{19}F NMR will show two distinct signals for the two different fluorine atoms.
Fourier-Transform Infrared (FTIR) Spectroscopy	To identify functional groups.	Characteristic absorption bands for the $\text{C}\equiv\text{C}$ -H stretch ($\sim 3300\text{ cm}^{-1}$), $\text{C}\equiv\text{C}$ stretch ($\sim 2100\text{ cm}^{-1}$), and C-F stretches.

Role in Drug Development and Signaling Pathways

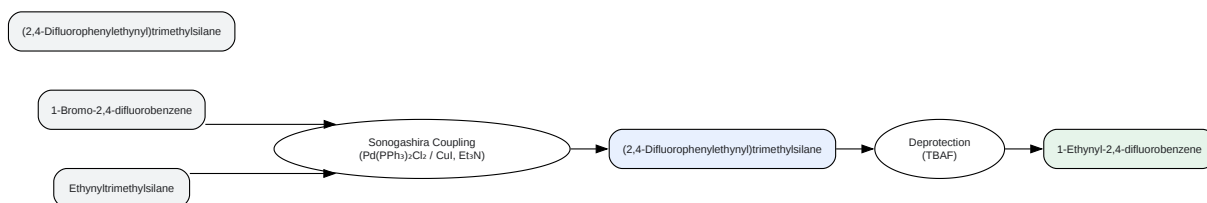
The presence of fluorine atoms in pharmaceutical compounds can significantly enhance their metabolic stability, binding affinity, and bioavailability.^[1] The ethynyl group is a versatile functional group that can participate in various coupling reactions, such as "click chemistry," to build more complex molecules.^[2]

1-Ethynyl-2,4-difluorobenzene is a valuable building block in the synthesis of various active pharmaceutical ingredients (APIs), particularly kinase inhibitors. For instance, it is a key component in the synthesis of selective Raf inhibitors, which are targeted therapies for certain

types of cancer.[2] The difluorophenyl moiety can interact with the kinase active site, while the ethynyl group serves as a handle for further molecular elaboration.

Visualizations

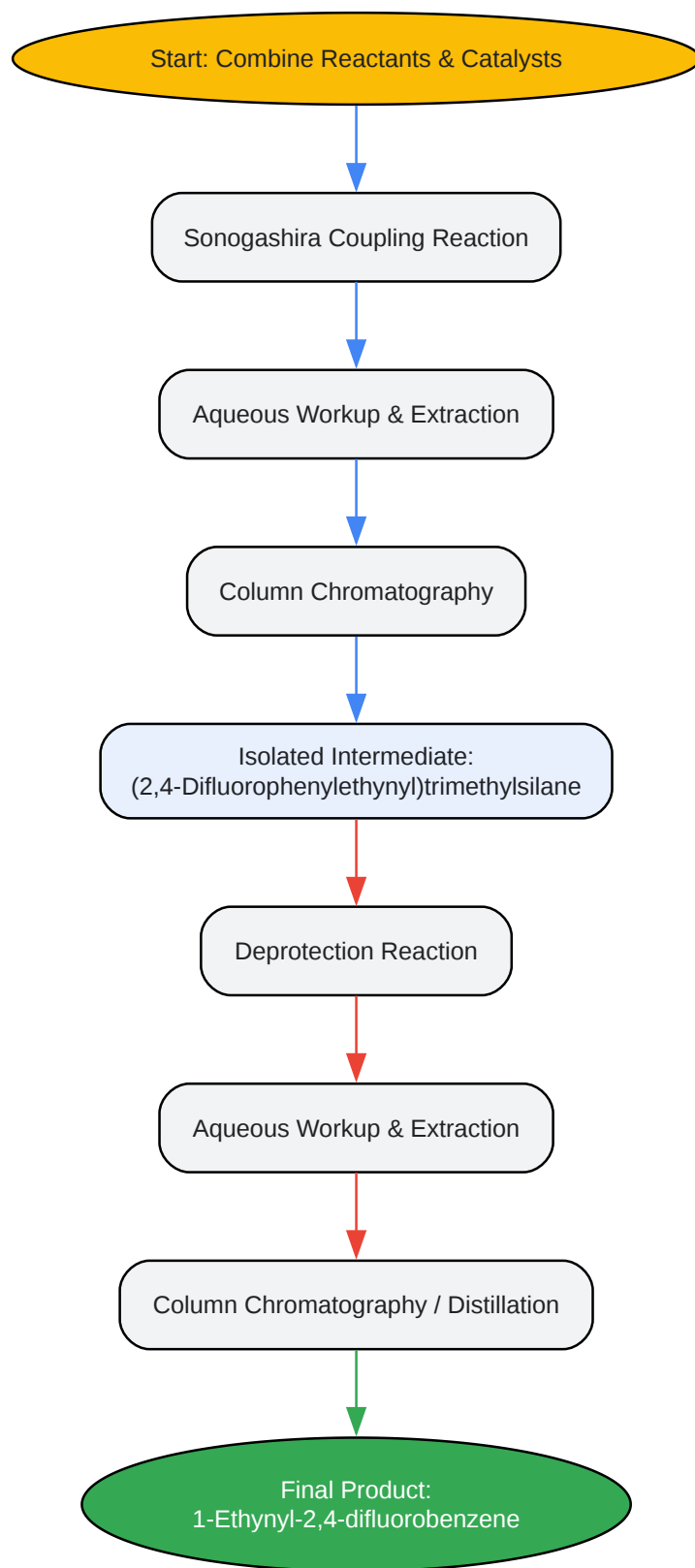
Synthesis of 1-Ethynyl-2,4-difluorobenzene



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Caption: Synthetic pathway for **1-Ethynyl-2,4-difluorobenzene**.

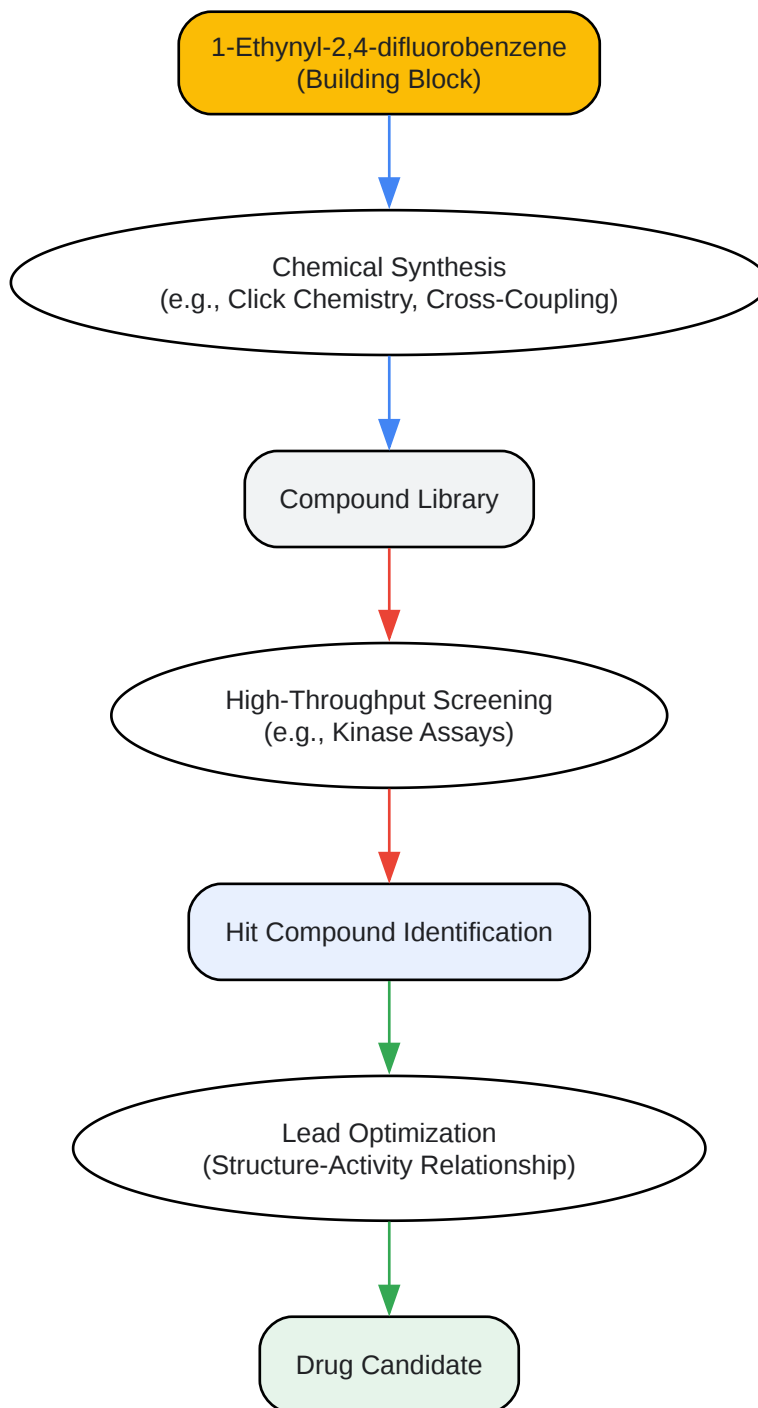
Experimental Workflow for Synthesis and Purification



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Caption: Workflow for the synthesis and purification process.

Logical Relationship in Drug Discovery



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Caption: Role of the building block in a drug discovery pipeline.

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References

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